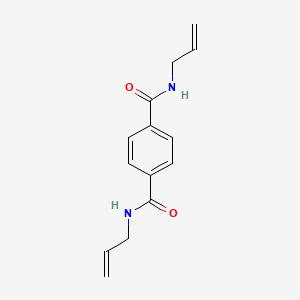
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as MOB-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science. MOB-5 belongs to the family of oxazolone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate the expression of certain genes that are involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new cancer drugs. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is also relatively stable and can be synthesized in large quantities, making it suitable for various lab experiments. However, one of the limitations of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of the mechanism of action of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in more detail, which could lead to the discovery of new targets for cancer therapy. Finally, the application of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in material science, such as the development of new sensors or catalysts, is also an area of potential research.
Métodos De Síntesis
The synthesis of 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 2-methylphenyl hydrazine and 2-methoxybenzaldehyde in the presence of acetic acid, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to acid hydrolysis to obtain 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in high yield and purity. This method has been optimized to produce 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in large quantities, making it suitable for various applications.
Aplicaciones Científicas De Investigación
4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit excellent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties. These properties make 4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(4Z)-4-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-3-5-9-14(12)17-19-15(18(20)22-17)11-13-8-4-6-10-16(13)21-2/h3-11H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAJAZFUNABDE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC=C3OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-methoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)

![2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)